molecular formula C8H4F3N3O2 B2980444 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1216152-49-6

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B2980444
CAS No.: 1216152-49-6
M. Wt: 231.134
InChI Key: POKBEWMSUDHFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a triazolo[4,3-a]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multi-component reactions involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. These reactions typically require specific conditions such as controlled temperature and pH levels to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new chemical entities.

Biology: In biological research, the compound is explored for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, the compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.

Comparison with Similar Compounds

  • 3-(Ethylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Uniqueness: 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties compared to similar compounds. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-12-5-4(6(15)16)2-1-3-14(5)7/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKBEWMSUDHFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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